6-methoxy-8aH-isoquinolin-1-one
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Overview
Description
6-methoxy-8aH-isoquinolin-1-one is a nitrogen-heterocyclic compound belonging to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes via a [4 + 2] annulation manner . Another method includes the direct intramolecular C–H/N–H functionalization under metal-free conditions, which is efficient and environmentally friendly .
Industrial Production Methods
Industrial production of isoquinolones, including this compound, often involves the use of transition-metal-catalyzed transformations. These methods are preferred due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the isoquinolone ring, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or ruthenium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted isoquinolones, which can exhibit different biological activities .
Scientific Research Applications
6-methoxy-8aH-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antitumor and antidiabetic properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at melatonin receptors, influencing various physiological processes . The compound’s effects are mediated through its binding to these receptors, leading to changes in intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1-one: A closely related compound with similar biological activities.
7-hydroxy-6-methoxy-2-methyl-2H-isoquinolin-1-one: Another derivative with selective activity towards melatonin receptors.
Uniqueness
6-methoxy-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which confers distinct biological activities and chemical reactivity compared to other isoquinolone derivatives .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methoxy-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6,9H,1H3 |
InChI Key |
CRFCWQDVHIOUBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=NC(=O)C2C=C1 |
Origin of Product |
United States |
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